molecular formula C16H22N2O3 B1254540 Phthoxazolin A

Phthoxazolin A

Cat. No. B1254540
M. Wt: 290.36 g/mol
InChI Key: MRTUFVRJHFZVOT-XSOJHLTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthoxazolin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Genetic Characterization

Phthoxazolin A, known for its anti-oomycete and herbicidal activities, is a cryptic metabolite of Streptomyces avermitilis, which also produces the anthelmintic agent avermectin. The biosynthetic gene cluster for Phthoxazolin A (ptx) was identified and characterized, revealing the involvement of eight open reading frames in the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties. Disruption of the ptxA gene confirmed its role in Phthoxazolin A production, thereby establishing the trans-AT type I PKS system responsible for its biosynthesis (Suroto et al., 2018).

Total Synthesis Approaches

The first total synthesis of racemic Phthoxazolin A involved a series of palladium cross-coupling reactions. This process was pivotal in constructing the Z,Z,E-trienyl unit of Phthoxazolin A, highlighting the compound's synthetic accessibility and potential for further chemical manipulation (Hénaff & Whiting, 2000).

Anticancer Potential

Phthoxazolin A demonstrated efficacy in inhibiting the growth of human prostate cancer DU-145 cells by modulating tumor-stromal cell interactions. It specifically inhibited the expression of smooth muscle α-actin in prostate stromal cells and reduced the production of insulin-like growth factor (IGF)-I, indicating its potential as a modulator of tumor microenvironment and an indirect suppressor of cancer cell growth (Kawada et al., 2009).

Chemotherapy and Drug Delivery Systems

While not directly related to Phthoxazolin A, research into phosphinooxazolines (PHOX ligands), which share a structural component with Phthoxazolin A, shows their utility in asymmetric catalysis and potential in drug synthesis and delivery systems. These ligands facilitate effective enantiocontrol in various metal-catalyzed reactions, indicating potential relevance in the development of chiral pharmaceuticals (Helmchen & Pfaltz, 2000).

properties

Product Name

Phthoxazolin A

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide

InChI

InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8-

InChI Key

MRTUFVRJHFZVOT-XSOJHLTDSA-N

Isomeric SMILES

C/C(=C/C=C\C=C\CC1=CN=CO1)/C(C(C)(C)C(=O)N)O

Canonical SMILES

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O

synonyms

phthoxazolin
phthoxazolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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